molecular formula C39H54O5 B10843187 3-trans-p-Coumaroyl maslinic acid

3-trans-p-Coumaroyl maslinic acid

Cat. No.: B10843187
M. Wt: 602.8 g/mol
InChI Key: QYNZDAXHBDWWFS-BECYFJCGSA-N
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Description

3-trans-p-Coumaroyl maslinic acid is a natural triterpenoid compound derived from maslinic acid, which is found in various plants. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The compound has garnered significant interest in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-trans-p-Coumaroyl maslinic acid can be synthesized through various chemical reactions, including catalytic hydrogenation, alkylation, and aromatic substitution reactions . The synthesis typically involves the coupling of maslinic acid with p-coumaric acid under specific reaction conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the bark of oak trees, which are rich in maslinic acid . The extraction process is followed by purification and chemical modification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-trans-p-Coumaroyl maslinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activities .

Scientific Research Applications

3-trans-p-Coumaroyl maslinic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

3-trans-p-Coumaroyl maslinic acid can be compared with other similar compounds, such as:

Uniqueness: What sets this compound apart is its dual role in both anticancer and antimicrobial activities, making it a versatile compound for various therapeutic applications .

Properties

Molecular Formula

C39H54O5

Molecular Weight

602.8 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C39H54O5/c1-34(2)19-21-39(33(42)43)22-20-37(6)26(27(39)23-34)14-15-30-36(5)24-28(40)32(35(3,4)29(36)17-18-38(30,37)7)44-31(41)16-13-25-11-9-8-10-12-25/h8-14,16,27-30,32,40H,15,17-24H2,1-7H3,(H,42,43)/b16-13+/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1

InChI Key

QYNZDAXHBDWWFS-BECYFJCGSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C/C6=CC=CC=C6)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=CC=C6)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

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